4-Methoxybenzo[d]oxazole
Overview
Description
4-Methoxybenzo[d]oxazole is a heterocyclic compound that features a benzene ring fused to an oxazole ring with a methoxy group at the 4-position. This compound is part of the broader class of oxazole derivatives, which are known for their diverse biological activities and applications in medicinal chemistry .
Mechanism of Action
Target of Action
The primary target of 4-Methoxybenzo[d]oxazole is the cyclooxygenase (COX) enzymes . COX enzymes are crucial for the conversion of arachidonic acid into thromboxane, prostaglandins (PGE2), and prostacyclin . These compounds play a significant role in inflammation and pain signaling in the body.
Mode of Action
This compound interacts with its targets, the COX enzymes, by inhibiting their activity . This inhibition prevents the conversion of arachidonic acid into pro-inflammatory compounds, thereby reducing inflammation and pain .
Biochemical Pathways
The key biochemical pathway affected by this compound is the arachidonic acid pathway . By inhibiting COX enzymes, this compound disrupts this pathway, reducing the production of pro-inflammatory compounds and thereby alleviating inflammation .
Result of Action
The primary result of this compound’s action is the reduction of inflammation . By inhibiting COX enzymes and disrupting the arachidonic acid pathway, this compound can reduce the production of pro-inflammatory compounds, thereby alleviating symptoms of inflammation .
Biochemical Analysis
Biochemical Properties
4-Methoxybenzo[d]oxazole has been found to interact with various enzymes, proteins, and other biomolecules
Cellular Effects
Some oxazole derivatives have shown a broad range of pharmacological properties, including antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory activities
Molecular Mechanism
It is known that the structure and substitution pattern of oxazole derivatives play a pivotal role in their biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxybenzo[d]oxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 4-methoxyphenyl isocyanate with an appropriate amine or alcohol under reflux conditions . Another approach involves the oxidative cyclization of 4-methoxyphenylacetic acid derivatives using oxidizing agents like bromotrichloromethane and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) .
Industrial Production Methods: Industrial production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The use of magnetic nanocatalysts has also been explored to enhance the efficiency and eco-friendliness of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: 4-Methoxybenzo[d]oxazole undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding oxazoles using oxidizing agents like NiO2 or CuBr2/DBU.
Reduction: Reduction of the oxazole ring to form oxazolines under mild conditions.
Substitution: Electrophilic substitution reactions at the benzene ring, particularly at the positions ortho and para to the methoxy group.
Common Reagents and Conditions:
Oxidation: Bromotrichloromethane and DBU, or NiO2.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Friedel-Crafts acylation using aluminum chloride (AlCl3) as a catalyst.
Major Products:
Oxidation: Formation of 4-methoxybenzoxazole derivatives.
Reduction: Formation of 4-methoxybenzoxazoline.
Substitution: Formation of various substituted benzoxazole derivatives.
Scientific Research Applications
4-Methoxybenzo[d]oxazole has been extensively studied for its applications in various fields:
Comparison with Similar Compounds
- Oxazole
- Isoxazole
- Benzoxazole
- Oxazoline
- Oxazolidinone
Biological Activity
4-Methoxybenzo[d]oxazole, a derivative of oxazole, has garnered significant attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by a methoxy group attached to the benzo[d]oxazole core, which enhances its pharmacological potential. The following sections will explore the biological activity of this compound, including its antibacterial, antifungal, anticancer, and anti-inflammatory properties, supported by case studies and research findings.
1. Antibacterial Activity
Recent studies have demonstrated that this compound exhibits notable antibacterial properties against various strains of bacteria. A systematic review highlighted that oxazole derivatives, including this compound, showed significant inhibition against Gram-positive and Gram-negative bacteria.
Table 1: Antibacterial Activity of this compound Derivatives
Compound | Bacterial Strain | Inhibition Zone (mm) |
---|---|---|
This compound | Staphylococcus aureus | 20 |
Escherichia coli | 17 | |
Standard (Ampicillin) | Staphylococcus aureus | 30 |
Escherichia coli | 27 |
This table illustrates the effectiveness of this compound compared to standard antibiotics like ampicillin. The compound's ability to inhibit bacterial growth suggests its potential as an antimicrobial agent in treating infections caused by resistant strains .
2. Antifungal Activity
In addition to its antibacterial properties, this compound has shown promising antifungal activity. Studies indicate that oxazole derivatives can inhibit fungal growth effectively.
Table 2: Antifungal Activity of Oxazole Derivatives
Compound | Fungal Strain | Inhibition Zone (mm) |
---|---|---|
This compound | Candida albicans | 25 |
Aspergillus niger | 22 | |
Standard (Clotrimazole) | Candida albicans | 30 |
Aspergillus niger | 28 |
The results indicate that the compound is comparable to established antifungal agents, suggesting its potential for further development in antifungal therapy .
3. Anticancer Activity
The anticancer potential of this compound has been explored in various studies. It has been reported to induce apoptosis in cancer cell lines through different mechanisms.
Case Study: Apoptotic Induction in Cancer Cells
A study conducted on human breast cancer cells revealed that treatment with this compound led to significant cell death and apoptosis via the activation of caspase pathways. The compound demonstrated a dose-dependent effect on cell viability, with IC50 values indicating potent anticancer activity.
Table 3: IC50 Values of this compound in Cancer Cell Lines
Cell Line | IC50 (µM) |
---|---|
MCF-7 (Breast Cancer) | 15 |
HeLa (Cervical Cancer) | 20 |
These findings suggest that the compound may serve as a lead for developing new anticancer agents .
4. Anti-inflammatory Activity
Inflammation plays a crucial role in various diseases, and compounds with anti-inflammatory properties are essential for therapeutic interventions. Research has indicated that oxazole derivatives can inhibit inflammatory mediators.
The anti-inflammatory effects of this compound are attributed to its ability to inhibit the production of pro-inflammatory cytokines and enzymes such as COX-2. This mechanism was validated through in vitro assays showing reduced levels of TNF-α and IL-6 in treated macrophages.
Properties
IUPAC Name |
4-methoxy-1,3-benzoxazole | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO2/c1-10-6-3-2-4-7-8(6)9-5-11-7/h2-5H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHCOEXCZDAHYMW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1N=CO2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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